molecular formula C24H40O7S B1259585 Ursodeoxycholic acid 3-sulfate CAS No. 68780-73-4

Ursodeoxycholic acid 3-sulfate

Cat. No. B1259585
CAS RN: 68780-73-4
M. Wt: 472.6 g/mol
InChI Key: WHMOBEGYTDWMIG-ROKSHQGPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ursodeoxycholic acid 3-sulfate belongs to the class of organic compounds known as monohydroxy bile acids, alcohols, and derivatives . It is an extremely weak basic compound . It is a bile acid used for the treatment of primary biliary cirrhosis (PBC) . It is also effective in dissolving gallstones and in the treatment of cholestatic liver disorders .


Synthesis Analysis

Large-scale production of Ursodeoxycholic acid (UDCA) from chenodeoxycholic acid has been achieved by engineering 7α- and 7β-hydroxysteroid dehydrogenase . A novel synthetic route of producing UDCA was developed through multiple reactions from plant-source deoxyepiandrosterone (DHEA), with a Mistunobu reaction and regioselective allyl oxidation as the key steps . The continuous immobilized enzyme method developed in a study may provide a reference for UDCA synthesis by large-scale CDCA bioconversion .


Molecular Structure Analysis

The molecular formula of this compound is C24H40O7S . Its average mass is 472.635 Da and its monoisotopic mass is 472.249481 Da . It has 10 defined stereocenters .


Chemical Reactions Analysis

Ursodeoxycholic acid (UDCA) and its conjugated metabolites, tauroursodeoxycholic (TUDCA) and glycoursodeoxycholic acid (GUDCA), have been studied using surrogate matrices and protein precipitation method . The oral bioavailability of UDCA in rats was calculated as 15.2% and increased 3.32-fold following the oral administration of UDCA-mixed micelle powder formulation (UDCA-MM) .


Physical And Chemical Properties Analysis

UDCA has low oral bioavailability and pH-dependent solubility and permeability . It is practically insoluble in water (i.e., aqueous solubility of 160 μg/mL) and displays low absorptive permeability . In a pH-modified extended-release formulation of UDCA, the solubility of UDCA was increased to 8 mg/mL with a sustained dissolution for 12 h .

Scientific Research Applications

1. Site-Specific Delivery to the Colon

Research has demonstrated that the sulfation of ursodeoxycholic acid, particularly at the C-7 position, plays a crucial role in facilitating its delivery to the colon. This sulfation process helps in protecting the molecule from bacterial degradation and inhibits its intestinal absorption. This characteristic is particularly significant because ursodeoxycholic acid acts as a tumor-suppressive agent in the colon. Therefore, its sulfate conjugates may have potential in targeted therapeutic applications for colon-related diseases (Rodrigues et al., 1995).

2. Metabolic Pathways and Detection

A study developed a sensitive enzyme-linked immunosorbent assay (ELISA) to measure the total amount of ursodeoxycholic acid 3-sulfates in human urine. This research is important as it helps in understanding the metabolic pathways of ursodeoxycholic acid, especially its sulfation, which is considered a major metabolic route. Such assays are crucial for clinical applications and understanding the metabolic behavior of the compound in the human body (Kobayashi et al., 2000).

3. Therapeutic Applications in Chronic Liver Diseases

Ursodeoxycholic acid's various forms, including its sulfates, have been studied for their therapeutic applications in chronic liver diseases. It has been observed to have cytoprotective, anti-apoptotic, immunomodulatory, and choleretic effects. These effects contribute to its role in prolonging survival in diseases like primary biliary cirrhosis and improving biochemical parameters in other cholestatic disorders (Trauner & Graziadei, 1999).

4. Role in Bile Acid and Bile Lipid Composition

Studies on ursodeoxycholic acid and its sulfates have explored their effects on bile acid and bile lipid composition in patients with conditions like cholesterol gallstones. These insights are crucial for understanding the role of such compounds in managing and treating gallstone-related conditions (Stiehl et al., 1978).

Mechanism of Action

UDCA works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It reduces the cholesterol fraction of biliary lipids . UDCA inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . UDCA increases bile acid flow and promotes the secretion of bile acids .

Safety and Hazards

When handling Ursodeoxycholic acid 3-sulfate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14-,15?,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMOBEGYTDWMIG-ROKSHQGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ursodeoxycholic acid 3-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

68780-73-4
Record name Ursodeoxycholic acid 3-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ursodeoxycholic acid 3-sulfate
Reactant of Route 2
Reactant of Route 2
Ursodeoxycholic acid 3-sulfate
Reactant of Route 3
Ursodeoxycholic acid 3-sulfate
Reactant of Route 4
Ursodeoxycholic acid 3-sulfate
Reactant of Route 5
Ursodeoxycholic acid 3-sulfate
Reactant of Route 6
Ursodeoxycholic acid 3-sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.